molecular formula C12H18F3NO4 B6608771 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 2866352-62-5

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B6608771
CAS No.: 2866352-62-5
M. Wt: 297.27 g/mol
InChI Key: GQQBVWITXZQJEC-UHFFFAOYSA-N
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Description

This compound is a cyclopentane-based carboxylic acid derivative featuring two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethyl (CF₃) group at the 3-position of the cyclopentane ring. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, while the CF₃ group introduces strong electron-withdrawing effects and metabolic resistance, making the compound valuable in medicinal chemistry and agrochemical research. Its molecular formula is C₁₂H₁₈F₃NO₄, and it is structurally related to intermediates used in drug discovery, particularly for protease inhibitors or kinase-targeting agents.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-10(2,3)20-9(19)16-11(12(13,14)15)5-4-7(6-11)8(17)18/h7H,4-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQBVWITXZQJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the following steps:

  • The starting material is cyclopentane, which undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.

  • The next step involves the protection of the amine group by introducing the tert-butoxycarbonyl (Boc) protecting group.

  • Finally, the carboxylation of the cyclopentane ring is performed to introduce the carboxylic acid group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. Continuous flow chemistry might also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

  • Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution, to introduce new substituents.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Acid or base catalysts, suitable solvents like dichloromethane or ethanol.

Major Products Formed: The major products depend on the type of reaction carried out. For example:

  • Oxidation: Could form a ketone or an alcohol derivative.

  • Reduction: Could result in the formation of a simpler hydrocarbon or an amine.

  • Substitution: Could yield various substituted cyclopentane derivatives.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity and interaction with biological macromolecules.

  • Medicine: Investigated for its potential use in drug discovery and development due to its unique structural features.

  • Industry: May be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

  • Molecular Targets: Specific enzymes or receptors in biological systems.

  • Pathways Involved: Can influence metabolic pathways, signal transduction pathways, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related cyclopentane carboxylic acid derivatives:

Compound Substituents Key Properties Applications References
3-{[(tert-Butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid Boc-protected amino, CF₃ High metabolic stability; enhanced lipophilicity due to CF₃ Protease inhibitors, kinase-targeting scaffolds
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid Boc-protected amino, isopropyl Improved steric hindrance; moderate solubility Peptide mimetics, antiviral agents
3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid Boc-protected amino Lower lipophilicity; facile deprotection under acidic conditions Intermediate for β-turn stabilizers
(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid Amino, difluoromethylenyl (CF₂=CH-) Conformational rigidity; enhanced binding to enzyme active sites Transition-state analogs for hydrolases
1-(3-Fluorobenzenesulfonamido)cyclopentane-1-carboxylic acid Fluorobenzenesulfonamido Strong hydrogen-bonding capacity; moderate bioavailability Carbonic anhydrase inhibitors

Key Findings

Impact of Trifluoromethyl Group: The CF₃ group in the target compound significantly increases lipophilicity (logP ~2.5) compared to non-fluorinated analogues (e.g., logP ~1.8 for Boc-protected amino derivatives without CF₃). This enhances membrane permeability and resistance to oxidative metabolism, as observed in kinase inhibitor scaffolds.

Synthetic Complexity :
Introducing the CF₃ group requires specialized reagents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under anhydrous conditions, unlike Boc-protected analogues, which are synthesized via standard coupling reactions (e.g., DCC-mediated amidation).

Biological Activity :

  • The Boc-CF₃ derivative shows 2–3-fold higher IC₅₀ values against serine proteases compared to its difluoromethylenyl analogue (compound 5 in ), likely due to steric hindrance from CF₃.
  • In contrast, the isopropyl-substituted analogue () exhibits superior selectivity for G-protein-coupled receptors (GPCRs) due to reduced steric bulk.

Stability and Deprotection :
The Boc group in the target compound is stable under basic conditions but cleaved efficiently with trifluoroacetic acid (TFA), similar to other Boc-protected cyclopentane derivatives. However, the CF₃ group may slow deprotection kinetics due to electron-withdrawing effects.

Data Tables

Physicochemical Properties

Property Target Compound Boc-Amino Analogue (No CF₃) Difluoromethylenyl Derivative
Molecular Weight (g/mol) 315.28 229.28 334.02 (as HCl salt)
logP (Predicted) 2.5 1.8 1.2
Aqueous Solubility (mg/mL) 0.15 2.3 5.6

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C15H18F3N2O4
  • Molecular Weight : 333.31 g/mol
  • CAS Number : 500770-78-5
  • Appearance : White to off-white solid
  • Purity : ≥99% .

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the trifluoromethyl group and the tert-butoxycarbonyl protecting group. These modifications enhance lipophilicity and stability, potentially influencing interactions with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. For instance, derivatives of cyclopentane carboxylic acids have shown promise in inhibiting pyruvate dehydrogenase kinase, which plays a crucial role in metabolic regulation .

Anticancer Activity

Studies have suggested that derivatives of cyclopentane carboxylic acids exhibit anticancer properties. The trifluoromethyl group is known to enhance the potency of these compounds against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of a related compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .
  • Mechanistic Insights : Research into related compounds has shown that they can interact with specific receptors or enzymes, leading to downstream effects that promote apoptosis in cancer cells. This suggests a potential mechanism for the observed anticancer activity .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics, which may be beneficial for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell growth in cancer lines
Anti-inflammatoryModulation of cytokine productionLimited studies
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Q. How can researchers characterize the physical and chemical properties of this compound when such data are unavailable in literature?

Methodological Answer: Due to the lack of reported data (e.g., melting point, solubility, stability), a systematic approach is required:

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity, as demonstrated for structurally similar tert-butoxycarbonyl (Boc)-protected compounds .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility Profiling : Conduct solubility tests in common solvents (e.g., DMSO, acetonitrile, water) under controlled pH conditions.
  • NMR Spectroscopy : Assign stereochemistry and confirm structural integrity using 1H^1H, 13C^{13}C, and 19F^{19}F NMR, referencing protocols for Boc-protected cyclopentane derivatives .

Q. What safety protocols should be followed given the absence of toxicological data for this compound?

Methodological Answer: Assume precautionary measures based on structural analogs (e.g., tert-butoxycarbonyl amines, trifluoromethylated cyclopentanes):

  • Personal Protective Equipment (PPE) : Use NIOSH-approved OV/AG/P99 respirators for airborne particles and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks.
  • Emergency Response : Follow guidelines for carboxylic acid derivatives: neutralize spills with sodium bicarbonate and isolate contaminated areas .
  • Toxicology Screening : Perform acute toxicity assays (e.g., LD50 in rodent models) if the compound is intended for in vivo studies.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of this compound?

Methodological Answer: Key strategies include:

  • Protecting Group Strategy : Optimize Boc deprotection conditions (e.g., HCl/dioxane vs. TFA) to avoid side reactions with the trifluoromethyl group .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to enhance enantiomeric excess, as seen in cyclopentane ring-forming reactions .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) in real time .

Q. What computational methods can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopentane ring and trifluoromethyl group.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF or THF.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize its potential as a pharmacophore .

Q. How should researchers address contradictions in stability data between experimental observations and theoretical predictions?

Methodological Answer:

  • Controlled Stability Studies : Compare experimental decomposition rates (via HPLC or GC-MS) with Arrhenius equation-based predictions under varying temperatures and humidity levels .
  • Stress Testing : Expose the compound to oxidative (H2_2O2_2), acidic (pH 3), and basic (pH 10) conditions to identify degradation products .
  • Cross-Validation : Replicate stability assays using orthogonal techniques (e.g., NMR for structural integrity vs. mass spectrometry for purity).

Q. What strategies are recommended for utilizing this compound as a building block in medicinal chemistry?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the trifluoromethyl group with other electronegative moieties (e.g., cyano or sulfonyl) to modulate pharmacokinetic properties .
  • Prodrug Design : Functionalize the carboxylic acid group as an ester or amide to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified Boc groups or cyclopentane substituents to evaluate biological activity trends.

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